N-(4-acetylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
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Overview
Description
N-(4-acetylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves a multi-step process:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling reaction: The oxadiazole derivative is then coupled with a phenoxy acetic acid derivative using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The oxadiazole ring can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Materials Science: Use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: Investigation of its biological activity, including potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide depends on its specific application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: Its electronic properties may be exploited in the design of materials with specific optical or electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-[2-(3-phenyl-1,2,4-triazol-5-yl)phenoxy]acetamide
- N-(4-acetylphenyl)-2-[2-(3-phenyl-1,2,4-thiadiazol-5-yl)phenoxy]acetamide
Uniqueness
N-(4-acetylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties compared to its triazole and thiadiazole analogs
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16(28)17-11-13-19(14-12-17)25-22(29)15-30-21-10-6-5-9-20(21)24-26-23(27-31-24)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERKSNWPDCXPFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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